REACTION_CXSMILES
|
CC(C)(OC(N1CCCC(O)C1)=O)C.[NH2:15][N:16]1[CH2:21][CH2:20][CH2:19][CH:18]([S:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH2:17]1.C([O:37][C@@H:38]1[C@H:42]([O:43]C(=O)C2C=CC=CC=2)[C@@H:41]([CH2:52][O:53]C(=O)C2C=CC=CC=2)[O:40][C@H:39]1[N:62]1[CH:70]=[N:69][C:68]2[C:63]1=[N:64][C:65]([Cl:72])=[N:66][C:67]=2Cl)(=O)C1C=CC=CC=1.N>>[C:23]1([S:22][CH:18]2[CH2:19][CH2:20][CH2:21][NH:16][CH2:17]2)[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.[Cl:72][C:65]1[N:66]=[C:67]([NH:15][N:16]2[CH2:21][CH2:20][CH2:19][CH:18]([S:22][C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)[CH2:17]2)[C:68]2[N:69]=[CH:70][N:62]([C:63]=2[N:64]=1)[C@@H:39]1[O:40][C@H:41]([CH2:52][OH:53])[C@@H:42]([OH:43])[C@H:38]1[OH:37]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(OC(=O)N1CC(CCC1)O)C
|
Name
|
1-Amino-3-phenylthiopiperidine
|
Quantity
|
0.98 g
|
Type
|
reactant
|
Smiles
|
NN1CC(CCC1)SC1=CC=CC=C1
|
Name
|
9-(2',3',5'tri-O-benzoyl-β-D-ribofuranosyl)2,6-dichloro-9H-purine
|
Quantity
|
2.11 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)O[C@H]1[C@@H](O[C@@H]([C@H]1OC(C1=CC=CC=C1)=O)COC(C1=CC=CC=C1)=O)N1C2=NC(=NC(=C2N=C1)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)SC1CNCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C(C=2N=CN([C@H]3[C@H](O)[C@H](O)[C@@H](CO)O3)C2N1)NN1CC(CCC1)SC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.89 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 90.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |